molecular formula C21H25NO2S B14378680 7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid CAS No. 89901-50-8

7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid

Katalognummer: B14378680
CAS-Nummer: 89901-50-8
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: QBXKOEBZOWBPLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound that features both thiophene and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the pent-1-en-1-yl group and the hept-6-enoic acid chain . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the hept-6-enoic acid chain can be reduced to single bonds.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the hept-6-enoic acid chain may produce heptanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is unique due to its specific combination of thiophene and pyridine moieties, along with the pent-1-en-1-yl and hept-6-enoic acid chains. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

89901-50-8

Molekularformel

C21H25NO2S

Molekulargewicht

355.5 g/mol

IUPAC-Name

7-(5-pent-1-enylthiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C21H25NO2S/c1-2-3-5-10-18-13-14-20(25-18)19(17-9-8-15-22-16-17)11-6-4-7-12-21(23)24/h5,8-11,13-16H,2-4,6-7,12H2,1H3,(H,23,24)

InChI-Schlüssel

QBXKOEBZOWBPLA-UHFFFAOYSA-N

Kanonische SMILES

CCCC=CC1=CC=C(S1)C(=CCCCCC(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.